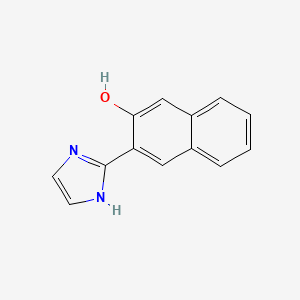

3-(1H-Imidazol-2-yl)naphthalen-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-(1H-Imidazol-2-yl)naphtalène-2-ol est un composé qui combine les caractéristiques structurales de l'imidazole et du naphtol

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 3-(1H-Imidazol-2-yl)naphtalène-2-ol implique généralement la réaction de l'acide 3-hydroxynaphtalène-2-carboxylique avec la benzène-1,2-diamine en présence d'acide polyphosphorique à des températures élevées (130-135°C) pendant quelques heures . Le produit est ensuite purifié par cristallisation ou par d'autres méthodes appropriées.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : Le 3-(1H-Imidazol-2-yl)naphtalène-2-ol peut subir diverses réactions chimiques, notamment :

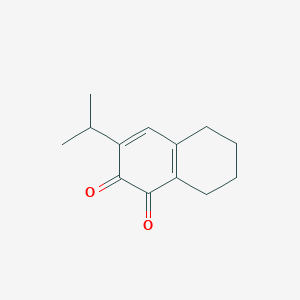

Oxydation : Le groupe hydroxyle peut être oxydé pour former les quinones correspondantes.

Réduction : Le cycle imidazole peut être réduit dans des conditions spécifiques.

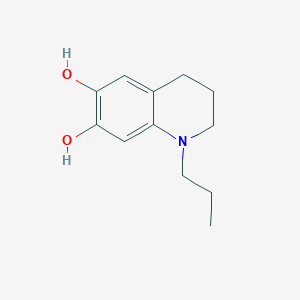

Substitution : Le composé peut participer à des réactions de substitution électrophile et nucléophile.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : L'hydrogénation catalytique ou les hydrures métalliques peuvent être utilisés.

Substitution : Des agents halogénants ou des nucléophiles peuvent être utilisés dans des conditions appropriées.

Produits principaux :

Oxydation : Formation de dérivés de naphtoquinone.

Réduction : Formation de dérivés imidazole réduits.

Substitution : Formation de divers composés imidazole-naphtol substitués.

4. Applications de recherche scientifique

Le 3-(1H-Imidazol-2-yl)naphtalène-2-ol présente plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes et comme ligand en chimie de coordination.

Biologie : Étudié pour son potentiel comme sonde fluorescente en raison de ses propriétés photophysiques uniques.

Industrie : Utilisé dans le développement de matériaux avancés, tels que des matériaux luminescents et des capteurs.

5. Mécanisme d'action

Le mécanisme d'action du 3-(1H-Imidazol-2-yl)naphtalène-2-ol implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, conduisant à la modulation de leur activité. Le cycle imidazole peut participer à des liaisons hydrogène et à des interactions π-π, influençant l'affinité de liaison et la spécificité du composé .

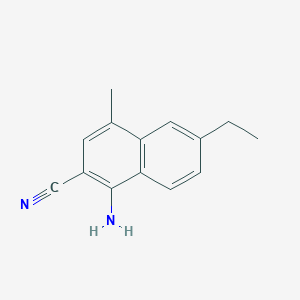

Composés similaires :

1-(1H-Phénanthro[9,10-d]imidazol-2-yl)naphtalène-2-ol : Connu pour son émission de lumière blanche brillante et son comportement mécano-chromique.

3-(4,5-Diphényl-1H-imidazol-2-yl)naphtalène-2-ol : Exhibe des propriétés luminescentes intéressantes et est utilisé dans des applications de détection.

Unicité : Le 3-(1H-Imidazol-2-yl)naphtalène-2-ol se distingue par sa combinaison spécifique de structures imidazole et naphtol, qui confèrent une réactivité chimique et des propriétés photophysiques uniques. Cela en fait un composé précieux pour diverses applications dans la recherche et l'industrie.

Applications De Recherche Scientifique

3-(1H-Imidazol-2-yl)naphthalen-2-ol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors.

Mécanisme D'action

The mechanism of action of 3-(1H-Imidazol-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

1-(1H-Phenanthro[9,10-d]imidazol-2-yl)naphthalen-2-ol: Known for its bright white-light emission and mechanochromic behavior.

3-(4,5-Diphenyl-1H-imidazol-2-yl)naphthalen-2-ol: Exhibits interesting luminescent properties and is used in sensing applications.

Uniqueness: 3-(1H-Imidazol-2-yl)naphthalen-2-ol stands out due to its specific combination of imidazole and naphthol structures, which confer unique chemical reactivity and photophysical properties. This makes it a valuable compound for various applications in research and industry.

Propriétés

Formule moléculaire |

C13H10N2O |

|---|---|

Poids moléculaire |

210.23 g/mol |

Nom IUPAC |

3-(1H-imidazol-2-yl)naphthalen-2-ol |

InChI |

InChI=1S/C13H10N2O/c16-12-8-10-4-2-1-3-9(10)7-11(12)13-14-5-6-15-13/h1-8,16H,(H,14,15) |

Clé InChI |

CANORYAAKDQNJV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C=C(C(=CC2=C1)C3=NC=CN3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)